![molecular formula C25H26N4O3S B2429521 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide CAS No. 683770-06-1](/img/structure/B2429521.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic compound that is known for its wide range of therapeutic applications . This compound is a part of a class of compounds that have been synthesized as allosteric activators of human glucokinase . These compounds have shown significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the reaction of ortho-phenylenediamines with benzaldehydes . In the case of “N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide”, it is likely that a similar process was used, although the specific synthesis process is not detailed in the available literature.
Molecular Structure Analysis
The molecular structure of “N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide” is characterized by the presence of a benzimidazole moiety . This moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, and two double bonds .
科学的研究の応用
Antisecretory and Antitumor Applications
Antisecretory Activity
Benzimidazole derivatives, including those with sulfonamide groups, have been explored for their potential as H+/K+-ATPase inhibitors, impacting gastric acid secretion. Such compounds are synthesized to possess high stability under neutral physiological conditions, rapidly rearranging at low pH to active forms, indicating potential for treating conditions like acid reflux or peptic ulcers (R. Ife et al., 1989).
Antitumor Effects
Certain benzimidazole derivatives have shown promising antitumor effects due to their bioactivities. For instance, the synthesis and process improvement of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide reveal its potential as an antitumor agent, suggesting similar compounds could have applications in cancer research or treatment (H. Bin, 2015).
Antimicrobial and Anticancer Evaluation
Antimicrobial Activity
Synthesized benzimidazole derivatives have been evaluated for their antimicrobial activity against various pathogens. Compounds like N-[2-(2-chloro-phenyl)benzimidazol-1-ylmethyl]-benzamide have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents (Ritchu Sethi et al., 2016).
Anticancer Activity
The synthesis and cardiac electrophysiological activity of N-substituted-4-(1H-imidazol-1-yl)benzamides have been explored, indicating their potential as selective class III agents for treating arrhythmias. This suggests a broader application in developing compounds for cardiovascular conditions and possibly cancer, where such pathways might be relevant (T. K. Morgan et al., 1990).
Green Synthesis and Molecular Docking Studies
Green Synthesis
Research into the green, one-pot, solvent-free synthesis of tetrasubstituted imidazoles using Brønsted acidic ionic liquid showcases an environmentally friendly approach to synthesizing compounds that could have pharmacological applications, including those related to benzimidazole derivatives (A. Davoodnia et al., 2010).
Molecular Docking Studies
N-Benzimidazol-1-yl-methyl-benzamide derivatives have been evaluated through molecular docking studies for their antimicrobial potential. Such studies help in understanding the interaction of these compounds with microbial proteins, paving the way for the design of more effective antimicrobial and anticancer agents (S. Arora et al., 2016).
将来の方向性
The future directions for research on “N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide” and similar compounds likely involve further exploration of their therapeutic potential, particularly in relation to diseases like type-2 diabetes . The development of new drugs that overcome the problems of antimicrobial resistance is also a key area of focus .
特性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-3-4-16-29(2)33(31,32)21-14-12-18(13-15-21)25(30)26-20-9-7-8-19(17-20)24-27-22-10-5-6-11-23(22)28-24/h5-15,17H,3-4,16H2,1-2H3,(H,26,30)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGCGCVQFFRVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

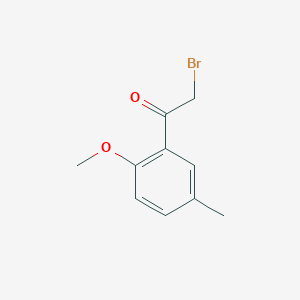
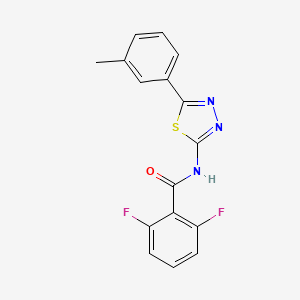
![9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2429441.png)
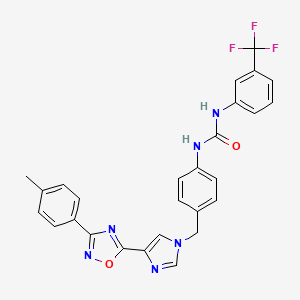
![2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2429444.png)
![2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate](/img/structure/B2429445.png)
![2-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2429446.png)
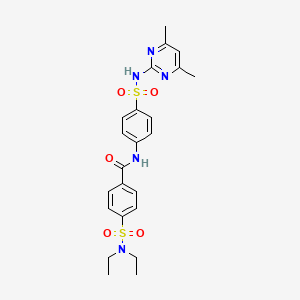
![2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine](/img/structure/B2429450.png)
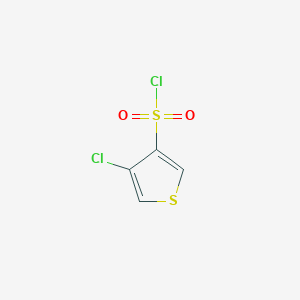
![4-[(4-Chloro-benzenesulfonyl)-methyl-amino]-N-thiazol-2-yl-butyramide](/img/structure/B2429455.png)
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino methanesulfonate](/img/structure/B2429457.png)
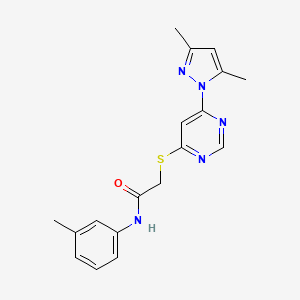
![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2429461.png)